2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline
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Overview
Description
2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-tert-butyl-3-cyclopropoxy aniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-3-cyclopropoxy aniline
- N,N-Dimethylaniline
- 2-Tert-butyl aniline
Uniqueness
2-Tert-butyl-3-cyclopropoxy-N,N-dimethylaniline is unique due to the combination of its tert-butyl, cyclopropoxy, and dimethylaniline groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable compound for further exploration and application in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)14-12(16(4)5)7-6-8-13(14)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
InChI Key |
FGXNQINJFKZBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CC2)N(C)C |
Origin of Product |
United States |
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